physicochemical properties of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
physicochemical properties of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Phase I: Molecular Architecture & Electronic Topology
The compound 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (often referred to by its tautomeric name, 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-ol) represents a highly privileged fused bicyclic scaffold in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system.
The architecture consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The critical functionalization is the nitro group (-NO₂) at the C5 position. This strongly electron-withdrawing group (EWG) fundamentally alters the electronic topology of the core. By withdrawing electron density via both inductive and resonance effects, the nitro group significantly lowers the pKa of the pyrazole NH and the 3-OH group, enhancing the molecule's capacity to act as a potent hydrogen bond donor in kinase hinge-binding regions[1].
A defining physicochemical characteristic of this scaffold is its tautomeric equilibrium. Depending on the dielectric constant of the solvating medium, the molecule oscillates between the 3-one (lactam/ketone) and 3-ol (enol/aromatic) forms. In polar aprotic solvents (e.g., DMSO), the highly conjugated 3-ol form is often stabilized, whereas aqueous environments can shift the equilibrium dynamics.
Caption: Tautomeric equilibrium between the 3-ol and 3-one forms driven by solvent polarity.
Phase II: Quantitative Physicochemical Profiling
To effectively formulate or derivatize this compound, one must understand its baseline physicochemical metrics. The high Topological Polar Surface Area (TPSA) dictates its permeability profile, while its exact mass serves as the primary orthogonal validation metric during synthesis[2].
| Physicochemical Property | Value / Description | Analytical Rationale & Causality |
| Molecular Formula | C₆H₄N₄O₃ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Monoisotopic Mass | 180.02834 Da | Primary target for ESI-MS validation[2]. |
| TPSA | ~101 Ų | The N₄O₃ core dictates high polarity, limiting passive blood-brain barrier (BBB) penetration but optimizing aqueous solubility for oral bioavailability. |
| Hydrogen Bond Donors | 2 (NH, OH/NH) | Critical for anchoring the scaffold into the ATP-binding pocket of target kinases. |
| Hydrogen Bond Acceptors | 5 (N, O) | Facilitates extensive solvent networking and target protein interactions. |
| Predicted pKa | 6.5 - 7.5 | The C5-nitro group stabilizes the conjugate base, lowering the pKa compared to the unsubstituted pyrazolo-pyridine core. |
Phase III: Synthetic Methodology & Mechanistic Validation
The synthesis of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one requires precise control over reaction thermodynamics. The following protocol is engineered as a self-validating system, utilizing In-Process Controls (IPCs) to ensure mechanistic fidelity at each step[1].
Step 1: Generation of the Dielectrophile (Sodium (1,3-dioxopropan-2-ylidene)azinate)
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Protocol: Dissolve 12.9 g of mucobromic acid in 12.5 mL of ethanol. Add this dropwise to a solution of 13.1 g sodium nitrite/nitrate in 12.5 mL water maintained strictly at 50°C. Stir for 30 minutes. Cool to room temperature, filter the resulting solid, and wash with cold ethanol.
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Causality: The temperature is maintained at 50°C to provide sufficient thermal energy for decarboxylative nitrosation without inducing the thermal degradation of the highly reactive azinate intermediate. Ethanol acts as a miscible co-solvent that forces the precipitation of the sodium salt upon cooling.
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Self-Validation (IPC): Analyze the yellow precipitate via negative-ion ESI-MS. The process is validated only if the mass spectrum confirms the presence of the intermediate at m/z 116 [M-H]⁻ [1].
Step 2: Bicyclic Core Assembly via Cyclocondensation
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Protocol: Suspend 864 mg of the validated azinate intermediate and 495 mg of 3-amino-5-hydroxypyrazole in 5.5 mL of glacial acetic acid. Seal the reaction vessel and heat at 90°C for 6 hours. Cool to room temperature, pour into water, and collect the precipitate via filtration.
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Causality: Glacial acetic acid is chosen deliberately; it serves as a mild Brønsted acid catalyst that protonates the electrophile, accelerating the initial nucleophilic attack by the pyrazole amine. Furthermore, it facilitates the subsequent dehydration step required to aromatize the newly formed pyridine ring. A sealed tube is utilized to prevent solvent loss and maintain the pressure necessary to drive the bimolecular condensation to completion.
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Self-Validation (IPC): Analyze the final solid via positive-ion ESI-MS. The successful formation of the fused bicyclic core is confirmed by a dominant peak at m/z 181 [M+H]⁺ [1].
Caption: Step-by-step synthetic workflow for the construction of the pyrazolo[3,4-b]pyridine core.
Phase IV: Pharmacological Utility & Target Engagement
The 5-nitro-pyrazolo[3,4-b]pyridine scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized in advanced drug discovery pipelines.
1. Spleen Tyrosine Kinase (Syk) Inhibition: Derivatives of this core have demonstrated profound efficacy as Syk inhibitors. Syk is a critical kinase in immune cell signaling. By competitively binding to the ATP pocket of Syk, these compounds modulate downstream immune responses, making them highly valuable in the treatment of autoimmune disorders such as rheumatoid arthritis and idiopathic thrombocytopenic purpura (ITP)[1].
2. Wnt Pathway Modulation: Beyond immunology, the scaffold is heavily utilized in therapeutic oncology. Compounds containing the 1H-pyrazolo[3,4-b]pyridine core act as potent inhibitors of the Wnt signaling pathway. Because aberrant Wnt signaling is a primary driver of embryonic pattern formation hijacking in tumors, these derivatives are actively investigated for treating colon, ovarian, pancreatic, and hematologic cancers[3].
Caption: Pharmacological targeting of Syk and Wnt pathways by pyrazolo[3,4-b]pyridine derivatives.
- CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity Source: Google Patents URL
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C6H4N4O3S - Explore - PubChemLite Source: Université du Luxembourg / PubChemLite URL:[Link]
- US8450340B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof Source: Google Patents URL
